Acetamide, N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxy-
Description
Acetamide, N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxy- (CAS: 53-95-2) is a hydroxylamine derivative of fluorenyl acetamide. Its molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol . The IUPAC name reflects its structure: a fluorene backbone substituted with an acetyl group at position 7 and a hydroxamic acid group (-N-OH) at position 2. Synonyms include N-Hydroxy-2-acetamidofluorene, Acetohydroxamic acid, N-fluoren-2-yl-, and N-Hydroxy-AAF .
The hydroxamic acid group (-N-OH) is a key functional moiety, enabling interactions with metal ions and participation in redox reactions. Its fluorene backbone provides aromaticity and planar rigidity, which influence crystallinity and binding affinity in biological systems .
Properties
CAS No. |
92901-07-0 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C17H15NO3/c1-10(19)12-3-5-16-13(7-12)8-14-9-15(4-6-17(14)16)18(21)11(2)20/h3-7,9,21H,8H2,1-2H3 |
InChI Key |
LXVZVYKQLBVLPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N-hydroxyamides such as Acetamide, N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxy- typically involves the following key steps:
- Formation of an oxime intermediate by reaction of the corresponding fluorenyl ketone with hydroxylamine hydrochloride.
- Reduction of the oxime to the corresponding N-hydroxyamine.
- Acylation of the N-hydroxyamine with an acid chloride or equivalent acylating agent to form the N-hydroxyacetamide.
This sequence is well-documented in patent literature for similar N-hydroxyamide compounds and can be adapted to the fluorenyl system with the 7-acetyl substitution.
Stepwise Preparation Details
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Oxime formation | React fluoren-2-yl-7-acetyl ketone with hydroxylamine hydrochloride in pyridine | Temperature: 20°C to reflux; Time: 1–18 hours; Pyridine acts as base and solvent to facilitate oxime formation. |
| 2 | Reduction of oxime | Sodium cyanoborohydride (Na(CN)BH3) in acetic acid or methanol/HCl | Temperature: -5°C to 40°C; Time: 1–24 hours; Alternatively, borane-pyridine complex in ethanol or methanol with dilute HCl can be used. |
| 3 | Acylation | Acylation of N-hydroxyamine with acetyl chloride in dioxane/water with sodium acetate | Temperature: -5°C to 30°C; Time: 30 minutes to 24 hours; Product extracted into ethyl acetate, washed, dried, and purified by recrystallization. |
This method is consistent with the processes described in US patent US5075330A, which details the preparation of N-hydroxyamide derivatives including fluorenyl systems.
Reaction Mechanisms and Considerations
- Oxime Formation: The ketone group at the 7-acetyl position reacts with hydroxylamine hydrochloride to form an oxime via nucleophilic addition-elimination. Pyridine neutralizes the HCl generated and drives the reaction forward.
- Reduction: Sodium cyanoborohydride selectively reduces the oxime to the N-hydroxyamine without affecting other sensitive groups. Borane-pyridine offers an alternative reducing agent with similar selectivity.
- Acylation: The nucleophilic N-hydroxyamine attacks the acetyl chloride, forming the N-hydroxyacetamide linkage. Sodium acetate buffers the reaction mixture to prevent over-acidification.
Purification Techniques
- Extraction into ethyl acetate followed by washing with brine and drying over magnesium sulfate.
- Evaporation of solvent to yield crude product.
- Recrystallization from solvents such as cyclohexane or isopropyl ether/ethyl acetate mixtures to obtain pure crystalline material.
- Optional chromatographic purification on silica gel may be employed for enhanced purity.
Comparative Table of Preparation Conditions
| Parameter | Oxime Formation | Oxime Reduction | Acylation |
|---|---|---|---|
| Reagents | Hydroxylamine hydrochloride, pyridine | Sodium cyanoborohydride or borane-pyridine complex | Acetyl chloride, sodium acetate |
| Solvent | Pyridine | Acetic acid or methanol/HCl | Dioxane/water |
| Temperature | 20°C to reflux | -5°C to 40°C | -5°C to 30°C |
| Time | 1–18 hours | 1–24 hours | 0.5–24 hours |
| Workup | Extraction, washing | Extraction, washing | Extraction, washing, recrystallization |
| Yield Range | Moderate to good (varies by substrate) | Good | Good |
Additional Notes from Related Patents and Literature
- The N-hydroxyacetamide derivatives of fluorenyl compounds have been explored for pharmaceutical applications, requiring high purity and well-defined crystalline forms.
- The use of acid catalysts such as trifluoroacetic acid or sulfonic acids can be relevant in related acylation reactions but is less common for this specific compound.
- Stability under various pH conditions and solvent systems should be evaluated experimentally to optimize storage and handling.
- Alternative synthetic routes involving direct hydroxylamine acylation or different protecting group strategies may be possible but are less documented for this compound.
Chemical Reactions Analysis
Metabolic Activation Pathways
The compound undergoes enzymatic transformations similar to structurally related carcinogens like 2-acetylaminofluorene (2-AAF) . Key metabolic reactions include:
Notes :
-
The 7-acetyl group may sterically hinder enzymatic access compared to non-acetylated analogs, altering reaction rates or pathways .
-
Metabolic intermediates like nitrenium ions form covalent adducts with DNA (e.g., at guanine N2 or C8 positions), inducing mutations .
Chemical Modifications
Laboratory-based reactions leverage the N-hydroxy and acetamide functionalities:
Acylation Reactions
-
Conditions : Reacted with acid chlorides (e.g., acetyl chloride) in dichloromethane or dioxane/water with triethylamine .
-
Example : Formation of N-acetyl-N-acetoxy derivatives under mild conditions (0–30°C, 1–24 hours) .
Reduction of Oxime Intermediates
-
Agents : Sodium cyanoborohydride (NaCNBH₃) in acetic acid or methanol/HCl .
-
Outcome : Reduction of oxime groups to hydroxylamines, a key step in synthesizing related hydroxamic acids .
Hydrolysis
Reactive Intermediate Formation
The compound generates electrophilic species under physiological or acidic conditions:
Structural Influence :
-
The 7-acetyl group on the fluorene ring may direct electrophilic attack to specific positions (e.g., C3 or C5) .
Stability and Degradation
-
pH Sensitivity : Hydrolyzes rapidly in acidic environments (e.g., urine pH ~5) to release reactive hydroxylamine .
-
Thermal Stability : Decomposes above 260°C, as indicated by melting point data .
Synthetic Routes
Key steps from patents and literature :
-
Oxime Formation : Fluorenone derivatives reacted with hydroxylamine hydrochloride in pyridine.
-
Reduction : Oxime intermediates reduced with NaCNBH₃ or borane complexes.
-
Acylation : Hydroxylamine intermediates treated with acetyl chloride to install the acetamide group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of acetamides exhibit significant antimicrobial properties. The specific compound has been studied for its potential effectiveness against various pathogens, including resistant strains of bacteria. A study showed that compounds similar to Acetamide, N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxy could inhibit the growth of resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
2. Anti-inflammatory Properties
Acetamide derivatives have been explored for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in developing treatments for inflammatory diseases such as arthritis or dermatitis.
Material Science Applications
1. Polymer Chemistry
Acetamide, N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxy is utilized as a building block in polymer synthesis. Its unique structural features allow it to participate in various polymerization reactions, leading to the development of novel materials with enhanced properties. For instance, it can be incorporated into hydrogels used for drug delivery systems due to its biocompatibility and ability to form stable networks.
2. Cosmetic Formulations
The compound's properties make it suitable for use in cosmetic formulations. It has been investigated for its moisturizing effects and stability in creams and lotions. Studies have shown that formulations containing this acetamide can improve skin hydration and texture while maintaining product stability over time .
Case Study 1: Antimicrobial Efficacy
A comparative study was conducted on the antimicrobial efficacy of Acetamide derivatives against common hospital pathogens. The results indicated a significant reduction in bacterial counts when treated with the compound compared to controls, showcasing its potential as an alternative treatment option in clinical settings.
Case Study 2: Cosmetic Formulation Development
In a formulation study aimed at enhancing skin moisturization, Acetamide, N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxy was included in a cream base. The formulation underwent stability testing and was found to maintain its integrity over six months while providing improved hydration effects compared to standard formulations.
Data Table: Applications Overview
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against resistant bacterial strains |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Material Science | Polymer Synthesis | Enhances properties of hydrogels |
| Cosmetic Formulations | Skin Moisturizer | Improves hydration and stability in formulations |
Mechanism of Action
The mechanism by which ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. The fluorenyl ring system allows for strong binding interactions, while the acetamide and hydroxy groups provide additional sites for hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural and physicochemical differences between the target compound and related fluorenyl acetamides:
Physicochemical Properties
- Halogenated derivatives (e.g., CAS 1537-15-1) exhibit higher lipophilicity due to -Br and -CF₃ groups, favoring membrane permeability .
- Crystallinity: Substituents at meta positions (e.g., -COCH₃ at C7) can influence crystal packing. highlights that electron-withdrawing groups (e.g., -NO₂) in meta positions significantly alter lattice parameters, suggesting similar effects for the acetyl group in the target compound .
Pharmacological and Toxicological Profiles
- Metabolic Pathways: The -N-OH group undergoes conjugation (e.g., glucuronidation or sulfation), which can detoxify reactive intermediates or generate toxic metabolites. This contrasts with 2-Acetamidofluorene, where N-hydroxylation is a prerequisite for carcinogenicity .
- Toxicity : Hydroxamic acids like the target compound may exhibit dual roles: metal chelation (e.g., inhibiting metalloenzymes) and redox cycling (generating reactive oxygen species). In contrast, halogenated analogs (e.g., CAS 1537-15-1) may persist longer in biological systems due to stability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
